Bromodichloroacetic acid

Description

Sigma-Aldrich offers this compound for a variety of applications that include, but are not limited to, environmental, food and beverage, forensics, petrochemical and pharmaceutical analysis.>

Structure

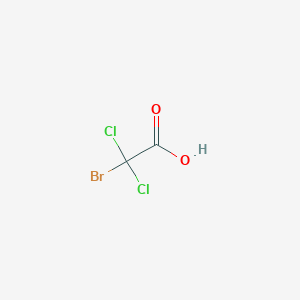

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-2,2-dichloroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HBrCl2O2/c3-2(4,5)1(6)7/h(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSWVFEQKZFUULO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(Cl)(Cl)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HBrCl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4024644 | |

| Record name | Bromodichloroacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4024644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71133-14-7 | |

| Record name | Bromodichloroacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71133-14-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromodichloroacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071133147 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromodichloroacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4024644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromodichloroacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BROMODICHLOROACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SJ84PTP2HD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BROMODICHLOROACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7620 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to Bromodichloroacetic acid: Chemical Properties, Structure, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromodichloroacetic acid (BDCAA) is a halogenated acetic acid derivative primarily formed as a disinfection byproduct in drinking water.[1][2] Recognized as a potential human carcinogen, its toxicological profile and chemical characteristics are of significant interest to the scientific community.[3] This document provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for the study of this compound.

Chemical Properties and Structure

This compound is a crystalline compound that is a moderately strong acid.[1] Under most biological conditions, it exists as the carboxylate anion.[1]

Quantitative Chemical Data

The following table summarizes the key quantitative properties of this compound:

| Property | Value | Source |

| Molecular Formula | C₂HBrCl₂O₂ | [3][4][5][6][7] |

| Molecular Weight | 207.84 g/mol | [3][5][7][8] |

| Melting Point | 69-72 °C | [1][3] |

| Boiling Point | 200.7 °C at 760 mmHg | [3] |

| Density | 2.254 g/cm³ | [3] |

| pKa | ~0.61 (estimated) | [1] |

| Water Solubility | 4.9 x 10³ mg/L at 25°C (estimated) | [1] |

| Henry's Law Constant | 7.9 x 10⁻⁹ atm-m³/mole at 25°C (estimated) | [1][4] |

Structural Information

| Identifier | Value | Source |

| IUPAC Name | 2-bromo-2,2-dichloroacetic acid | [4] |

| CAS Number | 71133-14-7 | [3][4][5][6][7] |

| SMILES | C(C(O)=O)(Br)(Cl)Cl | [5] |

| InChI Key | XSWVFEQKZFUULO-UHFFFAOYSA-N | [5] |

Experimental Protocols

Synthesis of this compound

A general procedure for the synthesis of dichloroacetic acid from chloral hydrate is available and could potentially be adapted as a starting point for further bromination.[10] This procedure involves the reaction of chloral hydrate with calcium carbonate and sodium cyanide, followed by acidification and extraction.[10]

Analytical Methods for Detection and Quantification

The determination of this compound in water samples is crucial for monitoring drinking water quality. Several analytical methods are employed for this purpose.

A common method for the analysis of this compound in drinking water involves gas chromatography with an electron capture detector (GC-ECD). A general workflow for this method is as follows:

-

Extraction: The analyte is extracted from the water sample using an anion exchange column.[2]

-

Derivatization: The extracted this compound is converted to its methyl ester.[2]

-

Analysis: The derivatized sample is then analyzed by GC-ECD.[2]

The limit of detection for this method is reported to be 0.016 μg/L.[2]

A more direct and sensitive method for the determination of haloacetic acids, including this compound, is liquid chromatography-tandem mass spectrometry (LC/MS/MS). This method offers the advantage of direct injection of water samples without the need for derivatization.

A published LC/MS/MS method utilizes an Agilent 1290 Infinity II LC coupled to an Agilent 6470A triple quadrupole LC/MS.[11] The key steps are:

-

Sample Preparation: An internal standard (e.g., monochloroacetic acid-2-¹³C) is added to the water sample.[11] No filtration or pre-concentration is typically required.[11]

-

Chromatographic Separation: The sample is injected into the LC system, and the haloacetic acids are separated on a C18 column.[11]

-

Detection and Quantification: The separated analytes are detected and quantified by the tandem mass spectrometer.[11]

This method is significantly faster than GC-based methods and achieves very low limits of detection, in the range of 0.003 to 0.04 µg/L.[11]

Biological Activity and Signaling Pathways

This compound has been shown to have carcinogenic activity in animal studies, leading to its classification as a possible human carcinogen (Group 2B).[2] Its toxicity is linked to its metabolic pathways and its effects on cellular processes.

The metabolism of this compound is thought to proceed via reductive debromination.[1] A significant portion of ingested this compound is metabolized and eliminated as oxalate in the urine.[1]

Studies have indicated that this compound exposure can lead to the dysregulation of various metabolic and cancer-related pathways.[12][13] Key signaling pathways implicated in its carcinogenicity include:

-

Wnt/β-catenin signaling: This pathway is known to be involved in hepatocarcinogenesis, and its dysregulation has been observed in mouse hepatoblastomas, which share similarities with those induced by this compound.[13]

-

Tgfβ-dependent mechanisms: These mechanisms may play a role in mammary gland carcinogenesis observed in animals exposed to this compound.[13]

The following diagram illustrates a high-level overview of the proposed toxicological pathway of this compound.

References

- 1. Introduction - NTP Technical Report on the Toxicology Studies of this compound (CASRN 71133-14-7) in F344/N Rats and B6C3F1/N Mice and Toxicology and Carcinogenesis Studies of this compound in F344/NTac Rats and B6C3F1/N Mice (Drinking Water Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. BROMOCHLOROACETIC ACID - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. This compound | C2HBrCl2O2 | CID 114809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. ez.restek.com [ez.restek.com]

- 7. scbt.com [scbt.com]

- 8. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 9. US4123443A - Process for the preparation of bromoacetic acid and esters thereof - Google Patents [patents.google.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. agilent.com [agilent.com]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. Discussion - NTP Technical Report on the Toxicology Studies of this compound (CASRN 71133-14-7) in F344/N Rats and B6C3F1/N Mice and Toxicology and Carcinogenesis Studies of this compound in F344/NTac Rats and B6C3F1/N Mice (Drinking Water Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]

Synthesis Pathways for Bromodichloroacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthesis pathways for bromodichloroacetic acid (BDCAA), a halogenated acetic acid of interest in various research and development fields. The document outlines key synthetic routes, presenting detailed experimental protocols and quantitative data where available from the scientific literature. Each pathway is visualized with a corresponding reaction diagram.

Synthesis via Halogenation of Diethyl Malonate

This pathway offers a versatile route to various haloacetic acids, including this compound, by leveraging the reactivity of diethyl malonate's active methylene group. The general strategy involves sequential halogenation of diethyl malonate to introduce the desired bromine and chlorine atoms, followed by hydrolysis and decarboxylation.

Experimental Protocol

Step 1: Synthesis of Diethyl Bromomalonate

This procedure is adapted from the bromination of diethyl malonate.

-

In a three-necked flask equipped with a stirrer, reflux condenser, and a dropping funnel, place 160 g (1 mole) of diethyl malonate and 150 cc of carbon tetrachloride.

-

Add 165 g (1.03 moles) of dry bromine to the dropping funnel.

-

Initiate the reaction by adding a small amount of bromine and gently warming the flask.

-

Gradually add the remaining bromine at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to reflux the mixture for approximately one hour, or until the evolution of hydrogen bromide gas ceases.

-

Cool the reaction mixture and wash it five times with 50-cc portions of a 5% sodium carbonate solution.

-

Distill the product under reduced pressure. The fraction boiling at 132–136°C/33 mm Hg corresponds to diethyl bromomalonate.

Step 2: Synthesis of Diethyl Bromochloromalonate

-

Dissolve 5.1 g (19.0 mmol) of diethyl bromomalonate in a mixture of 40.0 ml of acetone and 16.0 ml of acetic acid.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add 19.0 ml of a 10% sodium hypochlorite solution (25.5 mmol) dropwise over 30 minutes, maintaining the temperature at 0°C.

-

After the addition, add 100 ml of a saturated sodium bicarbonate solution to the reaction mixture.

-

Once carbon dioxide evolution stops (approximately 15 minutes), separate the organic layer.

-

Extract the aqueous layer three times with 30 ml portions of dichloromethane.

-

Combine all organic layers, wash them three times with 30 ml of water, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent to obtain diethyl bromochloromalonate.

Step 3: Hydrolysis and Decarboxylation to this compound

A general procedure for the hydrolysis and decarboxylation of a substituted malonic ester is as follows:

-

Reflux the diethyl bromochloromalonate with a strong acid, such as sulfuric acid, in an aqueous solution.

-

The reaction mixture is heated, typically overnight at around 120°C, to facilitate both the hydrolysis of the ester groups and the subsequent decarboxylation of the resulting malonic acid derivative.

-

After cooling, the reaction mixture is extracted with a suitable organic solvent, such as diethyl ether.

-

The combined organic extracts are dried over an anhydrous drying agent (e.g., sodium sulfate).

-

The solvent is removed by evaporation to yield crude this compound, which can be further purified by distillation or recrystallization. A 67% yield has been reported for a similar deuterated compound.[1]

Quantitative Data

| Step | Reactants | Product | Yield | Purity |

| 1. Bromination of Diethyl Malonate | Diethyl malonate, Bromine | Diethyl Bromomalonate | 73-75% | N/A |

| 2. Chlorination | Diethyl bromomalonate, Sodium hypochlorite | Diethyl Bromochloromalonate | Approx. 90% | N/A |

| 3. Hydrolysis & Decarboxylation | Diethyl bromochloromalonate, Sulfuric Acid | This compound | ~67% | N/A |

Note: Yield for step 3 is based on a similar deuterated compound and may vary.

Synthesis Pathway Diagram

Caption: Reaction scheme for the synthesis of this compound starting from diethyl malonate.

Synthesis via Direct Bromination of Dichloroacetic Acid

A plausible route for the synthesis of this compound is the direct bromination of dichloroacetic acid. The Hell-Volhard-Zelinsky reaction is a classic method for the α-halogenation of carboxylic acids and could be adapted for this purpose.

Experimental Protocol (Generalized)

-

To dichloroacetic acid, add a catalytic amount of phosphorus tribromide (PBr₃). This converts the carboxylic acid to its acyl bromide.

-

Slowly add one molar equivalent of bromine (Br₂) to the reaction mixture. The reaction is typically performed at elevated temperatures.

-

The intermediate acyl bromide enolizes, allowing for bromination at the α-carbon.

-

The resulting α-bromo acyl bromide is then hydrolyzed during an aqueous workup to yield this compound.

Note: This is a generalized protocol and would require optimization for the specific substrate.

Quantitative Data

Synthesis Pathway Diagram

Caption: Proposed synthesis of this compound via the Hell-Volhard-Zelinsky reaction.

Synthesis via Carboxylation of Bromodichloromethane

This synthetic route involves the formation of a carbanion from bromodichloromethane, which is then trapped by carbon dioxide to form the corresponding carboxylate.

Experimental Protocol

A reported method for this transformation involves the following steps[2]:

-

Dissolve bromodichloromethane in a suitable solvent, such as a mixture of tetrahydrofuran and hexanes.

-

Cool the solution to a low temperature (e.g., -78 °C) under an inert atmosphere.

-

Slowly add a strong base, such as n-butyllithium (1.6 M in hexanes), to generate the bromodichloromethide anion.

-

Quench the reaction by adding solid carbon dioxide (dry ice).

-

Allow the reaction mixture to warm to room temperature.

-

Acidify the resulting lithium salt with a strong acid, such as concentrated hydrochloric acid.

-

Extract the product, this compound, from the aqueous solution using an organic solvent like methylene chloride.

Quantitative Data

The literature describes this reaction as feasible, but specific yield data is not provided. It is noted that attempts using barium carbonate as the CO₂ source were unsuccessful[2].

Synthesis Pathway Diagram

Caption: Carboxylation of bromodichloromethane to yield this compound.

Synthesis from Chloroacetic Acid

Another potential pathway is the bromination of a less halogenated precursor, chloroacetic acid. This approach would involve the substitution of a hydrogen atom with a bromine atom.

Experimental Protocol (Generalized)

One documented method for the synthesis of bromochloroacetic acid, which could potentially be adapted, involves the bromination of chloroacetic acid with a bromide/bromate mixture under acidic conditions[3]. Another patented process describes the reaction of chloroacetic acid with an alkali metal bromide in the presence of concentrated sulfuric acid[4][5].

A generalized procedure based on the latter could be:

-

Prepare an aqueous solution of chloroacetic acid and an alkali metal bromide (e.g., sodium bromide or potassium bromide).

-

Slowly add concentrated sulfuric acid to the mixture while maintaining the temperature between 40°C and 70°C.

-

After the addition, heat the reaction mixture to drive the reaction to completion and remove water, possibly with the aid of an organic solvent that forms an azeotrope with water.

Note: This generalized protocol is for the synthesis of bromoacetic acid and would need significant adaptation and optimization to achieve the desired dichlorinated and brominated product.

Quantitative Data

Patents describing the synthesis of bromoacetic acid from chloroacetic acid report high yields, often exceeding 90%[4]. However, the direct applicability and expected yield for the synthesis of this compound from a more halogenated starting material via a similar process are not documented.

Synthesis Pathway Diagram

Caption: A conceptual pathway for the synthesis of this compound from a dichloro- precursor.

References

- 1. Hell-Volhard-Zelinsky Reaction (Chapter 58) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 2. byjus.com [byjus.com]

- 3. Hell-Volhard-Zelinsky Reaction | NROChemistry [nrochemistry.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. US4123443A - Process for the preparation of bromoacetic acid and esters thereof - Google Patents [patents.google.com]

In Vitro Genotoxicity of Bromodichloroacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro genotoxicity of bromodichloroacetic acid (BDCAA), a common disinfection byproduct found in drinking water. The document summarizes key quantitative data, details experimental methodologies for pivotal assays, and visualizes metabolic pathways and experimental workflows to support risk assessment and further research.

Summary of In Vitro Genotoxicity Data

Table 1.1: Bacterial Reverse Mutation Assay (Ames Test) Data for BDCAA

| Tester Strain | Metabolic Activation (S9) | Concentration Range (µ g/plate ) | Result |

| S. typhimurium TA97 | Absent | 500 - 6,000 | Positive[1] |

| Present | 500 - 6,000 | Equivocal[1][2] | |

| S. typhimurium TA98 | Absent | 500 - 6,000 | Positive[1] |

| Present | Not Specified | Equivocal[2] | |

| S. typhimurium TA100 | Absent | 500 - 6,000 | Positive[1] |

| Present | Not Specified | Equivocal[2] | |

| E. coli WP2 uvrA/pKM101 | Absent | 500 - 6,000 | Positive[1] |

| Present | 500 - 6,000 | Positive[1] |

Table 1.2: DNA Damage (Comet Assay) Data for BDCAA

| Cell Line | Metabolic Activation (S9) | Concentration Range | Result |

| Chinese Hamster Ovary (CHO) | Not Specified | Up to 30 mM | Negative[3] |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of genotoxicity studies. This section outlines the protocols for the key assays used to evaluate BDCAA.

Bacterial Reverse Mutation Assay (Ames Test)

This assay evaluates the potential of a substance to induce reverse mutations at the histidine locus in several strains of Salmonella typhimurium and at the tryptophan locus in Escherichia coli.

Objective: To detect gene mutations (frameshift and base-pair substitutions).

Methodology:

-

Tester Strains: S. typhimurium strains TA97, TA98, TA100, and E. coli strain WP2 uvrA/pKM101 are commonly used.[1] Cultures are grown overnight to a density of 1-2 x 10⁹ cells/mL.[4]

-

Metabolic Activation: Tests are conducted with and without a metabolic activation system (S9 mix). The S9 fraction is typically derived from the livers of rats or hamsters pre-treated with an enzyme inducer like Aroclor 1254.[5]

-

Exposure (Plate Incorporation Method):

-

To a test tube containing 2 mL of molten top agar (at 45°C) supplemented with a trace amount of histidine and biotin, 0.1 mL of the bacterial culture, 0.1 mL of the test compound solution (BDCAA dissolved in a suitable solvent like DMSO), and 0.5 mL of S9 mix or a buffer control are added.

-

The contents are mixed and poured onto the surface of a minimal glucose agar plate.[5]

-

-

Incubation: Plates are incubated at 37°C for 48-72 hours.[6]

-

Scoring: The number of revertant colonies (his+ or trp+) on each plate is counted. A positive result is defined as a dose-dependent increase in revertant colonies compared to the solvent control.[6][7]

In Vitro Comet Assay (Single Cell Gel Electrophoresis)

This assay is a sensitive method for detecting DNA strand breaks in individual eukaryotic cells.

Objective: To detect DNA single- and double-strand breaks and alkali-labile sites.

Methodology:

-

Cell Culture and Treatment: Chinese Hamster Ovary (CHO) cells are cultured under standard conditions. Cells are then exposed to various concentrations of BDCAA for a defined period (e.g., 4 hours).[3]

-

Cell Embedding: Approximately 1 x 10⁵ cells/mL are mixed with molten low-melting-point agarose (at 37°C) at a 1:10 ratio (v/v) and pipetted onto a specially coated microscope slide.[8] The agarose is allowed to solidify.

-

Lysis: The slides are immersed in a cold lysis solution (containing high salt concentration, EDTA, and Triton X-100) to remove cell membranes and cytoplasm, leaving the DNA as nucleoids. This step is typically performed overnight at 4°C.[9][10]

-

Alkaline Unwinding and Electrophoresis: Slides are placed in an electrophoresis chamber filled with a high pH alkaline buffer (e.g., pH >13) to unwind the DNA. Electrophoresis is then conducted at a low voltage (e.g., 25 V) for a set time (e.g., 20-30 minutes).[10]

-

Neutralization and Staining: Slides are neutralized with a Tris buffer, dried, and stained with a fluorescent DNA dye (e.g., SYBR Green or propidium iodide).

-

Scoring: Slides are examined using a fluorescence microscope. The migration of DNA from the nucleus creates a "comet" shape. Image analysis software is used to quantify the amount of DNA in the comet tail (% Tail DNA), which is proportional to the amount of DNA damage. A significant increase in % Tail DNA in treated cells compared to controls indicates a positive result.

In Vitro Micronucleus Test

While specific data for BDCAA is lacking, this standard assay evaluates chromosomal damage. It detects micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes left behind during cell division. The methodology follows OECD Guideline 487.

Objective: To detect clastogenic (chromosome breaking) and aneugenic (whole chromosome loss) events.

Methodology:

-

Cell Culture and Treatment: A suitable cell line, such as CHO-K1 or human peripheral blood lymphocytes, is used.[11][12] Cells are exposed to the test substance with and without S9 metabolic activation.

-

Cytokinesis Block: Cytochalasin B is added to the culture medium to block cytokinesis without preventing nuclear division. This results in the accumulation of binucleated cells, making it easier to identify micronuclei that are formed during the preceding mitosis.[13]

-

Harvesting and Staining: After an incubation period equivalent to 1.5-2.0 normal cell cycles, cells are harvested, subjected to hypotonic treatment, fixed, and dropped onto microscope slides. The cytoplasm is stained with a dye like Giemsa, and the nucleus/micronuclei are counterstained with a DNA-specific stain like Hoechst.[14]

-

Scoring: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei.[13] A positive result is characterized by a significant, dose-dependent increase in the frequency of micronucleated cells.

In Vitro Chromosomal Aberration Test

This assay identifies agents that cause structural damage to chromosomes. While specific data for BDCAA is unavailable, the protocol is standardized under OECD Guideline 473.[15][16]

Objective: To detect structural chromosomal abnormalities (e.g., breaks, exchanges).

Methodology:

-

Cell Culture and Treatment: Mammalian cells (e.g., CHO cells, human lymphocytes) are exposed to the test substance for short (3-4 hours, with and without S9) and long (e.g., 21 hours, without S9) durations.[15][17]

-

Metaphase Arrest: A spindle inhibitor such as colcemid or colchicine is added to the cultures for the final 2-3 hours of incubation to arrest cells in the metaphase stage of mitosis.[18]

-

Harvesting and Slide Preparation: Cells are harvested, treated with a hypotonic solution to swell the cells, and then fixed in a methanol/acetic acid solution. The cell suspension is dropped onto clean microscope slides and air-dried.

-

Staining and Analysis: Slides are stained (e.g., with Giemsa), and at least 200 well-spread metaphases per concentration are analyzed microscopically for different types of chromosomal aberrations (e.g., chromatid and chromosome breaks, gaps, and exchanges).[17]

-

Scoring: A positive result is indicated by a statistically significant, dose-dependent increase in the percentage of cells with structural aberrations.[15]

Visualizations: Workflows and Mechanisms

Experimental and Logic Workflows

Caption: Summary of in vitro genotoxicity findings for BDCAA.

Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.

Caption: Workflow for the in vitro Comet Assay.

Caption: General workflow for the in vitro Micronucleus Test.

Proposed Metabolic and Genotoxic Pathway

The genotoxicity of BDCAA may be mediated through its metabolism to other reactive compounds. One of its key metabolites is dichloroacetic acid (DCA), which is itself genotoxic.[19] The biotransformation can also lead to the formation of glyoxylate, which has been shown to be mutagenic.[20]

Caption: Proposed metabolic activation pathway for BDCAA genotoxicity.

Conclusion

The available in vitro data indicates that this compound is a direct-acting bacterial mutagen. However, studies using the Comet assay in CHO cells did not show evidence of DNA strand break induction, suggesting a different mechanism of action or a lack of potency in that specific mammalian cell system. Significant data gaps exist for BDCAA's potential to induce chromosomal damage in mammalian cells, as evidenced by the lack of published in vitro micronucleus and chromosomal aberration studies. The genotoxicity of BDCAA is likely influenced by its metabolism to other reactive species, such as dichloroacetic acid and glyoxylate. Further research, particularly in mammalian cell systems that assess chromosomal damage, is necessary to fully characterize the in vitro genotoxic potential of BDCAA and to provide a more complete risk assessment for human exposure.

References

- 1. Discussion - NTP Technical Report on the Toxicology Studies of this compound (CASRN 71133-14-7) in F344/N Rats and B6C3F1/N Mice and Toxicology and Carcinogenesis Studies of this compound in F344/NTac Rats and B6C3F1/N Mice (Drinking Water Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. NTP Technical Report on the Toxicology Studies of this compound (CASRN 71133-14-7) in F344/N Rats and B6C3F1/N Mice and Toxicology and Carcinogenesis Studies of this compound in F344/NTac Rats and B6C3F1/N Mice (Drinking Water Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. re-place.be [re-place.be]

- 5. Genetic Toxicology - NTP Technical Report on the Toxicology Studies of this compound (CASRN 71133-14-7) in F344/N Rats and B6C3F1/N Mice and Toxicology and Carcinogenesis Studies of this compound in F344/NTac Rats and B6C3F1/N Mice (Drinking Water Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. re-place.be [re-place.be]

- 7. The Salmonella (Ames) test for mutagenicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. interchim.fr [interchim.fr]

- 9. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 10. mdpi.com [mdpi.com]

- 11. High-throughput and high content micronucleus assay in CHO-K1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]

- 14. Evaluation of an automated in vitro micronucleus assay in CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. criver.com [criver.com]

- 16. search.library.brandeis.edu [search.library.brandeis.edu]

- 17. apps.dtic.mil [apps.dtic.mil]

- 18. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 19. Introduction - NTP Technical Report on the Toxicology Studies of this compound (CASRN 71133-14-7) in F344/N Rats and B6C3F1/N Mice and Toxicology and Carcinogenesis Studies of this compound in F344/NTac Rats and B6C3F1/N Mice (Drinking Water Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. BROMOCHLOROACETIC ACID - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

Bromodichloroacetic Acid and its Impact on DNA Adduct Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bromodichloroacetic acid (BDCAA), a disinfection byproduct commonly found in drinking water, has garnered significant attention within the scientific community due to its potential genotoxic and carcinogenic effects. A primary mechanism underlying these effects is the formation of DNA adducts, which are covalent modifications to DNA that can interfere with replication and transcription, leading to mutations. This technical guide provides an in-depth analysis of the current understanding of BDCAA-induced DNA adduct formation, with a focus on quantitative data, detailed experimental methodologies, and the cellular signaling pathways involved. The primary DNA adduct associated with BDCAA exposure is 8-hydroxy-2'-deoxyguanosine (8-OHdG), a marker of oxidative DNA damage. This document synthesizes key findings from peer-reviewed literature to serve as a comprehensive resource for researchers in toxicology, pharmacology, and drug development.

Quantitative Analysis of BDCAA-Induced DNA Adducts

The formation of DNA adducts is a critical initiating event in chemical carcinogenesis. Quantitative analysis of these adducts provides essential data for risk assessment. The primary DNA adduct identified following exposure to BDCAA is 8-hydroxy-2'-deoxyguanosine (8-OHdG), a product of oxidative DNA damage.

| Compound | Dose | Animal Model | Tissue | Adduct Type | Adduct Level (adducts/105 dG) | Reference |

| This compound (BDCAA) | 300 mg/kg (single oral gavage) | Male B6C3F1 Mice | Liver | 8-hydroxydeoxyguanosine (8-OHdG) | 1.7 | [1] |

| Dibromoacetic Acid | 300 mg/kg (single oral gavage) | Male B6C3F1 Mice | Liver | 8-hydroxydeoxyguanosine (8-OHdG) | ~2.9 | [1] |

| Bromochloroacetic Acid | 300 mg/kg (single oral gavage) | Male B6C3F1 Mice | Liver | 8-hydroxydeoxyguanosine (8-OHdG) | ~2.9 | [1] |

| Dichloroacetic Acid | 300 mg/kg (single oral gavage) | Male B6C3F1 Mice | Liver | 8-hydroxydeoxyguanosine (8-OHdG) | ~1.4 | [1] |

| Trichloroacetic Acid | 300 mg/kg (single oral gavage) | Male B6C3F1 Mice | Liver | 8-hydroxydeoxyguanosine (8-OHdG) | ~1.2 | [1] |

Experimental Protocols for DNA Adduct Analysis

The detection and quantification of DNA adducts require sensitive and specific analytical techniques. The following sections detail the methodologies for two widely used approaches for analyzing DNA adducts, including the oxidative marker 8-OHdG.

Analysis of 8-hydroxy-2'-deoxyguanosine (8-OHdG) by High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)

This method is a sensitive technique for quantifying 8-OHdG in biological samples.

1. DNA Isolation:

-

Genomic DNA is extracted from tissues or cells using standard phenol-chloroform extraction or commercially available kits.

-

The purity and concentration of the extracted DNA are determined spectrophotometrically.

2. Enzymatic Hydrolysis:

-

The purified DNA is enzymatically digested to its constituent deoxynucleosides.

-

A typical digestion mixture includes nuclease P1 and alkaline phosphatase in an appropriate buffer.

-

The reaction is incubated at 37°C for a sufficient time to ensure complete digestion.

3. Solid-Phase Extraction (SPE) Cleanup:

-

The digested DNA sample is loaded onto a C18 SPE cartridge to remove interfering substances.

-

The cartridge is washed with a low-concentration organic solvent to remove hydrophilic impurities.

-

8-OHdG is eluted with a higher concentration of organic solvent (e.g., methanol).[2]

4. HPLC-ECD Analysis:

-

The eluted sample is injected into an HPLC system equipped with a C18 reversed-phase column.

-

An isocratic or gradient elution with a mobile phase (e.g., a mixture of aqueous buffer and methanol or acetonitrile) is used to separate the deoxynucleosides.

-

The eluent passes through an electrochemical detector. 8-OHdG is an electrochemically active compound and is detected based on the current generated upon its oxidation at a specific potential.[2]

-

Quantification is achieved by comparing the peak area of 8-OHdG in the sample to a standard curve generated with known concentrations of 8-OHdG.

32P-Postlabeling Assay for Detection of Bulky DNA Adducts

The 32P-postlabeling assay is an ultrasensitive method for detecting a wide range of DNA adducts, particularly those that are large and aromatic.[3][4][5][6][7]

1. DNA Isolation and Digestion:

-

High-purity DNA is isolated from the sample.

-

The DNA is enzymatically digested to deoxynucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.

2. Adduct Enrichment (Optional but recommended):

-

To increase the sensitivity of the assay, adducted nucleotides can be enriched. This is often achieved by nuclease P1 treatment, which dephosphorylates normal nucleotides but not many bulky adducted nucleotides.

3. 32P-Labeling:

-

The 5'-hydroxyl group of the adducted deoxynucleoside 3'-monophosphates is radioactively labeled using [γ-32P]ATP and T4 polynucleotide kinase. This reaction converts the adducted nucleotides into 3',5'-bisphosphates.

4. Chromatographic Separation:

-

The 32P-labeled adducted nucleotides are separated by multidirectional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates.

-

A series of developing solvents with different polarities are used to achieve high-resolution separation of the adducts from the excess labeled normal nucleotides.

5. Detection and Quantification:

-

The TLC plates are exposed to a phosphor storage screen or X-ray film to visualize the radioactive adduct spots.

-

The radioactivity of the adduct spots is quantified using a phosphorimager or by scintillation counting of the excised spots.

-

The level of DNA adducts is calculated as the ratio of the radioactivity in the adduct spots to the total radioactivity of the DNA sample.

Signaling Pathways and Experimental Workflows

The formation of DNA adducts by BDCAA is intrinsically linked to cellular stress responses. The following diagrams illustrate the putative signaling pathway leading to oxidative DNA damage and the general workflows for DNA adduct analysis.

Caption: Putative signaling pathway of BDCAA-induced DNA adduct formation.

Caption: General experimental workflows for DNA adduct analysis.

Discussion and Future Directions

The available evidence strongly suggests that this compound induces the formation of 8-OHdG DNA adducts, primarily through the induction of oxidative stress. The quantitative data presented in this guide provide a basis for comparing the genotoxic potential of BDCAA with other haloacetic acids. The detailed experimental protocols for 8-OHdG and bulky adduct analysis serve as a practical resource for researchers initiating studies in this area.

The proposed signaling pathway highlights the central role of reactive oxygen species and the likely involvement of key cellular stress response pathways such as Nrf2 and MAPK. However, further research is needed to fully elucidate the specific molecular events that link BDCAA exposure to the activation of these pathways and the subsequent DNA damage. Future studies should focus on:

-

Comprehensive Adduct Profiling: Utilizing advanced mass spectrometry techniques to identify a broader range of potential DNA adducts formed by BDCAA and its metabolites.

-

Dose-Response and Time-Course Studies: Conducting detailed in vivo and in vitro studies to establish clear dose-response and time-course relationships for BDCAA-induced DNA adduct formation.

-

Mechanistic Investigations: Employing molecular biology techniques to confirm the activation of specific signaling pathways (e.g., Nrf2, MAPK) and their precise role in mediating BDCAA's genotoxicity.

-

Human Biomonitoring: Developing and validating sensitive biomarkers of BDCAA exposure and DNA damage in human populations to better assess the health risks associated with this common drinking water contaminant.

By addressing these research gaps, the scientific community can gain a more complete understanding of the risks posed by BDCAA and develop more effective strategies for mitigating its potential health effects.

References

- 1. Introduction - NTP Technical Report on the Toxicology Studies of this compound (CASRN 71133-14-7) in F344/N Rats and B6C3F1/N Mice and Toxicology and Carcinogenesis Studies of this compound in F344/NTac Rats and B6C3F1/N Mice (Drinking Water Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Methodology for urinary 8-hydroxy-2'-deoxyguanosine analysis by HPLC with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The 32P-postlabeling assay for DNA adducts | Springer Nature Experiments [experiments.springernature.com]

- 4. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The analysis of DNA adducts: The transition from 32P-postlabeling to mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 32P-Postlabeling Analysis of DNA Adducts | Springer Nature Experiments [experiments.springernature.com]

Environmental Fate and Transport of Bromodichloroacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 23, 2025

Executive Summary

Bromodichloroacetic acid (BDCAA) is a disinfection byproduct (DBP) formed during the chlorination of drinking water containing natural organic matter and bromide ions.[1] As a member of the haloacetic acid (HAA) family, its presence in potable water and potential for environmental dissemination are of increasing concern. This technical guide provides a comprehensive overview of the current scientific understanding of the environmental fate and transport of BDCAA. The document synthesizes available data on its physicochemical properties, degradation pathways, and mobility in various environmental compartments. Detailed experimental protocols for its analysis and study are also provided to support further research in this area.

Physicochemical Properties

Understanding the fundamental physicochemical properties of BDCAA is essential for predicting its behavior in the environment. BDCAA is a crystalline solid at room temperature with a notable solubility in water.[1][2] It is a moderately strong acid, meaning it will exist predominantly as the bromodichloroacetate anion at typical environmental pH values.[1][2] This high water solubility and anionic form are key factors governing its environmental mobility. Its low Henry's Law constant indicates that volatilization from water to the atmosphere is not a significant transport pathway.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂HBrCl₂O₂ | [3] |

| Molecular Weight | 207.83 g/mol | [4] |

| Melting Point | 69-72 °C | [2][3] |

| Water Solubility | 4.9 x 10³ mg/L at 25°C (estimated) | [2] |

| pKa | 0.61 (estimated) | [2] |

| Henry's Law Constant | 7.9 x 10⁻⁹ atm-m³/mol at 25°C (estimated) | [2][4] |

| Vapor Pressure | 0.134 mmHg at 25°C | [3] |

Environmental Fate: Degradation Pathways

The persistence of BDCAA in the environment is primarily dictated by its susceptibility to degradation. Both abiotic and biotic processes contribute to its transformation, with biodegradation being the dominant mechanism.

Abiotic Degradation

Abiotic degradation of BDCAA through processes such as hydrolysis and photolysis is generally considered to be slow under typical environmental conditions.

-

Hydrolysis: Possible reactions of haloacetic acids in water include decarboxylation and nucleophilic substitution (hydrolysis); however, these processes are very slow in ambient water.[1]

-

Photolysis: Direct photolysis is not expected to be a significant degradation pathway as BDCAA does not absorb light at wavelengths typically found in sunlight.

Biotic Degradation

Biodegradation is the principal mechanism for the removal of haloacetic acids, including BDCAA, from drinking water distribution systems and the wider environment.[1] This process is mediated by microorganisms that utilize the compound as a substrate.

The primary enzymatic pathway for the aerobic biodegradation of haloacetic acids involves an initial dehalogenation step catalyzed by halocarboxylic acid dehalogenases .[5] This is followed by further oxidation of the resulting intermediates. While a specific, detailed metabolic pathway for BDCAA has not been fully elucidated in the reviewed literature, a general pathway for haloacetic acid biodegradation can be proposed.

Caption: Proposed general aerobic biodegradation pathway for this compound.

Quantitative Data on Biodegradation:

Limited quantitative data exists for the biodegradation rates of BDCAA in specific environmental compartments. However, studies on mixed haloacetic acids provide some insights. One study on the biodegradability of six haloacetic acids by a drinking water biofilm found the following order of degradation: monobromo > monochloro > bromochloro > dichloro > dibromo > trichloroacetic acid.[6] This suggests that the presence of bromine may influence the degradation rate. In a bench-scale biofilter system, BDCAA was found to be highly biodegradable, with 100% removal observed in recirculating batch reactor experiments.[6]

Environmental Transport

The movement of BDCAA through the environment is largely governed by its high water solubility and low potential for sorption to soil and sediment.

Mobility in Water

Due to its high water solubility and anionic nature at typical environmental pH, BDCAA is expected to be highly mobile in aquatic systems. It will readily dissolve in surface water and groundwater and be transported with the flow of water.

Mobility in Soil

The mobility of organic compounds in soil is often predicted using the soil organic carbon-water partitioning coefficient (Koc). A low Koc value indicates weak sorption to soil organic matter and therefore high mobility. While a specific experimentally determined Koc value for BDCAA was not found in the reviewed literature, an estimated Koc of 1.9 has been reported for the structurally similar bromochloroacetic acid.[7] This low value suggests that BDCAA is not likely to adsorb significantly to soil and sediment and will have a high potential to leach through the soil profile and contaminate groundwater.

Table 2: Environmental Transport Parameters for this compound (and related compounds)

| Parameter | Value | Compound | Comments | Reference |

| Henry's Law Constant | 7.9 x 10⁻⁹ atm-m³/mol | BDCAA | Low volatility from water | [2][4] |

| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | 1.9 (estimated) | Bromochloroacetic Acid | Indicates high mobility in soil | [7] |

Experimental Protocols

Reliable and standardized methods are crucial for the accurate measurement of BDCAA in environmental samples and for studying its fate and transport.

Analysis of this compound in Drinking Water (US EPA Method 552.3)

This method is a widely used standard for the determination of haloacetic acids in drinking water.

Workflow for US EPA Method 552.3

Caption: Workflow for the analysis of haloacetic acids in drinking water by US EPA Method 552.3.[2][8]

Key Steps of US EPA Method 552.3: [2][8][9][10][11][12][13]

-

Sample Collection and Preservation: Collect a 40 mL water sample in a vial containing ammonium chloride to quench any residual chlorine. The sample should be acidified to a pH of less than 0.5.

-

Extraction: The acidified sample is extracted with 4 mL of methyl tert-butyl ether (MTBE) containing an internal standard.

-

Derivatization: The haloacetic acids in the MTBE extract are converted to their methyl esters by adding acidic methanol and heating the mixture for two hours at 50°C.

-

Phase Separation and Neutralization: A concentrated aqueous solution of sodium sulfate is added to separate the MTBE layer containing the methylated haloacetic acids. The extract is then neutralized with a saturated solution of sodium bicarbonate.

-

Analysis: An aliquot of the final extract is injected into a gas chromatograph equipped with an electron capture detector (GC-ECD) for separation and quantification of the haloacetic acid methyl esters.

Determination of Soil Sorption Coefficient (Koc)

Standardized methods, such as those outlined by the OECD, can be used to determine the sorption of BDCAA to soil. A common approach is the batch equilibrium method.

Experimental Workflow for Batch Equilibrium Sorption Study

Caption: General workflow for determining the soil sorption coefficient (Koc) using a batch equilibrium method.

Conclusion and Future Research Directions

This compound is a mobile and relatively persistent disinfection byproduct in the environment. Its primary removal mechanism is biodegradation, although specific pathways and rates in various environmental compartments are not yet fully understood. Its high water solubility and low sorption potential indicate a significant risk of groundwater contamination in areas where it is introduced into the soil environment.

To improve the understanding of the environmental fate and transport of BDCAA, further research is recommended in the following areas:

-

Quantitative Biodegradation Studies: Determination of biodegradation rates and half-lives of BDCAA in a variety of soil types, surface waters, and groundwater under different environmental conditions (e.g., temperature, pH, microbial community composition).

-

Elucidation of Biodegradation Pathways: Identification of the specific microorganisms and enzymatic pathways involved in the degradation of BDCAA.

-

Determination of Soil Sorption Coefficient (Koc): Experimental determination of the Koc for BDCAA in a range of soils with varying organic carbon content and mineralogy.

-

Leaching Studies: Conducting column and field studies to validate models of BDCAA transport through the vadose zone and into groundwater.

-

Development of Analytical Methods for Solid Matrices: Validation of robust and sensitive analytical methods for the quantification of BDCAA in soil and sediment.

A more complete understanding of these factors will enable more accurate risk assessments and the development of effective strategies for managing and mitigating the potential environmental impacts of this compound.

References

- 1. Introduction - NTP Technical Report on the Toxicology Studies of this compound (CASRN 71133-14-7) in F344/N Rats and B6C3F1/N Mice and Toxicology and Carcinogenesis Studies of this compound in F344/NTac Rats and B6C3F1/N Mice (Drinking Water Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 3. chemsafetypro.com [chemsafetypro.com]

- 4. Document Display | NEPIS | US EPA [nepis.epa.gov]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. Removal of Haloacetic Acids via Adsorption and Biodegradation in a Bench-Scale Filtration System [mdpi.com]

- 7. BROMOCHLOROACETIC ACID - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. NEMI Method Summary - 552.3rev1.0 [nemi.gov]

- 9. Method of Analysis at the U.S. Geological Survey California Water Science Center, Sacramento Laboratory â Determination of Haloacetic Acid Formation Potential, Method Validation, and Quality-Control Practices - Method of Analysis of Haloacetic Acid Formation Potential [pubs.usgs.gov]

- 10. Making sure you're not a bot! [catalogue.nla.gov.au]

- 11. m.youtube.com [m.youtube.com]

- 12. agilent.com [agilent.com]

- 13. ハロ酢酸分析 | Thermo Fisher Scientific - JP [thermofisher.com]

An In-depth Technical Guide to the Degradation Pathways of Bromodichloroacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromodichloroacetic acid (BDCAA) is a disinfection byproduct (DBP) formed during the chlorination of water containing natural organic matter and bromide ions.[1] As a member of the haloacetic acid (HAA) group of compounds, its presence in drinking water is of concern due to potential adverse health effects. Understanding the degradation pathways of BDCAA is crucial for assessing its environmental fate, developing effective water treatment strategies, and evaluating its toxicological profile. This technical guide provides a comprehensive overview of the primary degradation pathways of BDCAA, including biodegradation, chemical degradation (hydrolysis and decarboxylation), and photodegradation. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to support research and development activities.

Core Degradation Pathways

The environmental persistence and transformation of this compound are governed by three main degradation pathways:

-

Biodegradation: This is considered the most significant degradation pathway for haloacetic acids in natural and engineered water systems.[1] It involves the enzymatic breakdown of BDCAA by microorganisms.

-

Chemical Degradation: This includes abiotic processes such as hydrolysis and decarboxylation. These reactions are generally slow for HAAs under typical environmental conditions.[1]

-

Photodegradation: This pathway involves the breakdown of BDCAA by light energy. For haloacetic acids, this is generally not a significant degradation route under natural sunlight conditions.

Biodegradation of this compound

Biodegradation is the primary mechanism for the removal of haloacetic acids from drinking water distribution systems and biologically active filters.[1] The process is carried out by various bacteria that utilize the compound as a carbon and energy source.

Microbial Species Involved

A range of bacteria have been identified as capable of degrading haloacetic acids. While studies specifically isolating BDCAA-degrading organisms are limited, research on HAA-degrading bacteria provides valuable insights. Genera such as Afipia and Methylobacterium have been isolated from drinking water systems and have demonstrated the ability to degrade various HAAs.[2] It is likely that similar microbial consortia are responsible for the breakdown of BDCAA.

Enzymatic Degradation Pathway

The aerobic biodegradation of BDCAA is initiated by a critical enzymatic step: dehalogenation. This is followed by the entry of the resulting intermediates into the central metabolic pathways of the microorganism.

The proposed enzymatic degradation pathway for this compound is as follows:

-

Reductive Dehalogenation: The initial and rate-limiting step is the cleavage of a carbon-halogen bond. In the case of BDCAA, the carbon-bromine bond is more susceptible to cleavage than the carbon-chlorine bonds. This reaction is catalyzed by a class of enzymes known as halocarboxylic acid dehalogenases .[3] These enzymes can be broadly classified into two groups, DehI and DehII, based on their genetic sequences.[3] The dehalogenation of BDCAA likely proceeds via a reductive mechanism, where the bromine atom is removed and replaced with a hydrogen atom, or a hydrolytic mechanism where it is replaced by a hydroxyl group.

-

Formation of Dichloroacetic Acid (DCAA): The removal of the bromine atom from BDCAA results in the formation of dichloroacetic acid (DCAA).

-

Further Dehalogenation: DCAA is then further degraded by the same or different dehalogenases. This involves the sequential removal of the two chlorine atoms, leading to the formation of glyoxylic acid.

-

Metabolism of Glyoxylic Acid: Glyoxylic acid is a common metabolic intermediate that can enter the Krebs cycle after being converted to other compounds, such as oxalate or glycine.[4] Ultimately, the carbon from BDCAA is mineralized to carbon dioxide (CO₂).[5]

Quantitative Data on Biodegradation

The rate of biodegradation of BDCAA can be influenced by factors such as the microbial population density, temperature, pH, and the presence of other organic matter.

| Parameter | Value | Conditions | Reference |

| Removal in Biofilters | 89.5% (average for several HAAs) | Bench-scale biofilter with granular activated carbon and anthracite media. | [6] |

| Half-life in Rats | ~1.85 hours | Intravenous administration in a mixture of HAAs. | [1] |

Table 1: Quantitative data on the biodegradation of this compound.

Chemical Degradation of this compound

The abiotic degradation of BDCAA in aqueous environments primarily occurs through hydrolysis and decarboxylation. These reactions are generally much slower than biodegradation under typical environmental conditions.[1]

Hydrolysis

Hydrolysis of BDCAA involves the nucleophilic substitution of a halogen atom with a hydroxyl group. Due to the electron-withdrawing nature of the carboxyl group and the other halogen atoms, the carbon-halogen bonds are susceptible to hydrolysis. The carbon-bromine bond is generally more reactive towards hydrolysis than the carbon-chlorine bonds.

The likely hydrolysis product of the initial, rate-limiting step is chlorodichloroacetic acid, although this is expected to be a very slow process.

Decarboxylation

Decarboxylation is the removal of the carboxyl group from the molecule, typically as CO₂. For trihaloacetic acids, this can lead to the formation of trihalomethanes. The decarboxylation of BDCAA would result in the formation of bromodichloromethane (CHBrCl₂). This process is known to be slow for HAAs in water at neutral pH and ambient temperature.[1]

Quantitative Data on Chemical Degradation

Specific kinetic data for the hydrolysis and decarboxylation of BDCAA are scarce in the literature. However, data for other haloacetic acids indicate that these are very slow processes at ambient temperatures. For instance, the extrapolated half-life for the hydrolysis of dibromoacetic acid at 15°C is 12 years, and for dichloroacetic acid, it is 68 years.[7] The decarboxylation half-life for tribromoacetic acid at 15°C is 103 days, while for trichloroacetic acid, it is 46 years.[7] It can be inferred that the chemical degradation of BDCAA is also a very slow process under similar conditions.

| Degradation Pathway | Half-life (extrapolated to 15°C) | Compound | Reference |

| Hydrolysis | 12 years | Dibromoacetic Acid | [7] |

| 68 years | Dichloroacetic Acid | [7] | |

| Decarboxylation | 103 days | Tribromoacetic Acid | [7] |

| 46 years | Trichloroacetic Acid | [7] |

Table 2: Comparative half-lives for the chemical degradation of other haloacetic acids.

Photodegradation of this compound

Photodegradation involves the breakdown of a molecule upon the absorption of light. For many organic compounds, this can be a significant environmental degradation pathway. However, for haloacetic acids, direct photolysis under natural sunlight is generally not considered a major degradation route.[4]

Mechanism of Photodegradation

The potential for a molecule to undergo direct photolysis depends on its ability to absorb light in the solar spectrum that reaches the Earth's surface (wavelengths > 290 nm). Bromochloroacetic acid, a structurally similar compound, does not have chromophores that absorb light at wavelengths greater than 290 nm.[4] It is therefore expected that BDCAA also has minimal absorbance in this region, making direct photolysis by sunlight inefficient.

Indirect photolysis, mediated by other light-absorbing species in the water that generate reactive oxygen species (e.g., hydroxyl radicals), could potentially contribute to the degradation of BDCAA.

Quantitative Data on Photodegradation

There is a lack of specific quantum yield data for the photodegradation of BDCAA. The quantum yield is a measure of the efficiency of a photochemical process. Given the low absorbance of HAAs in the solar spectrum, the quantum yield for their direct photolysis in the environment is expected to be very low.

Experimental Protocols

This section outlines general methodologies for studying the degradation of this compound.

Biodegradation Assay

Objective: To determine the rate and extent of BDCAA biodegradation by a microbial consortium or a pure culture.

Materials:

-

Sterile serum bottles with Teflon-lined septa.

-

Minimal salts medium.

-

BDCAA stock solution.

-

Microbial inoculum (e.g., activated sludge, biofilm from a water filter, or a pure culture).

-

Incubator shaker.

-

Analytical instrumentation for HAA analysis (e.g., GC-ECD or HPLC-MS/MS).

Procedure:

-

Prepare a minimal salts medium appropriate for the microbial culture.

-

Dispense the medium into serum bottles.

-

Spike the medium with a known concentration of BDCAA.

-

Inoculate the bottles with the microbial culture. Include control bottles (no inoculum) to account for abiotic degradation and autoclaved controls to account for sorption.

-

Incubate the bottles in a shaker at a constant temperature.

-

At regular time intervals, withdraw liquid samples from the bottles using a sterile syringe.

-

Quench any residual microbial activity in the samples (e.g., by adding a quenching agent or by filtration).

-

Analyze the concentration of BDCAA and potential degradation products in the samples using a validated analytical method.

Chemical Degradation Kinetics Study

Objective: To determine the rate constants for the hydrolysis and decarboxylation of BDCAA at different temperatures and pH values.

Materials:

-

Temperature-controlled water bath or oven.

-

pH meter and buffers.

-

Sealed reaction vessels (e.g., amber glass vials with Teflon-lined caps).

-

BDCAA stock solution.

-

Reagents for pH adjustment (e.g., HCl, NaOH).

-

Analytical instrumentation for HAA and potential degradation product analysis.

Procedure:

-

Prepare buffered solutions at the desired pH values.

-

Spike the buffered solutions with a known concentration of BDCAA in the reaction vessels.

-

Place the vessels in a temperature-controlled environment.

-

At predetermined time points, remove a vessel and quench the reaction (e.g., by rapid cooling and pH adjustment).

-

Analyze the concentration of BDCAA and its degradation products.

-

Plot the concentration of BDCAA versus time to determine the reaction order and calculate the rate constant.

-

Repeat the experiment at different temperatures to determine the activation energy using the Arrhenius equation.

Analytical Methods

The analysis of this compound and its degradation products typically requires sensitive and selective analytical techniques.

| Analytical Technique | Principle | Sample Preparation | Detection Limit | Reference |

| Gas Chromatography with Electron Capture Detection (GC-ECD) | Separation of volatile compounds followed by detection of electrophilic compounds. | Liquid-liquid extraction and derivatization to form methyl esters. | 0.016 µg/L (for bromochloroacetic acid) | [4] |

| High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) | Separation by liquid chromatography followed by mass-selective detection. | Often direct injection after filtration, can be coupled with solid-phase extraction for pre-concentration. | 0.11 µg/L (for bromochloroacetic acid) | [4] |

Table 3: Common analytical methods for the determination of this compound.

Summary and Conclusion

The degradation of this compound in the environment is a complex process dominated by biodegradation. The enzymatic cleavage of the carbon-bromine bond is the initial and key step in its microbial breakdown, leading to less halogenated and more readily metabolizable intermediates. Chemical degradation through hydrolysis and decarboxylation, as well as photodegradation, are considered minor pathways under typical environmental conditions due to their slow reaction kinetics.

For researchers, scientists, and drug development professionals, a thorough understanding of these degradation pathways is essential for predicting the environmental fate of BDCAA, designing effective water treatment technologies, and assessing its potential for human exposure and toxicity. The experimental protocols and analytical methods outlined in this guide provide a framework for further investigation into the degradation of this important disinfection byproduct. Future research should focus on elucidating the specific enzymes and microbial strains involved in BDCAA biodegradation and obtaining more precise kinetic data for its abiotic degradation pathways under various environmental conditions.

References

- 1. Introduction - NTP Technical Report on the Toxicology Studies of this compound (CASRN 71133-14-7) in F344/N Rats and B6C3F1/N Mice and Toxicology and Carcinogenesis Studies of this compound in F344/NTac Rats and B6C3F1/N Mice (Drinking Water Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Biodegradation of haloacetic acids by bacterial isolates and enrichment cultures from drinking water systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. BROMOCHLOROACETIC ACID - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Biodegradation of haloacetic acids by bacterial enrichment cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Spectroscopic Analysis of Bromodichloroacetic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromodichloroacetic acid (BDCAA) is a disinfection byproduct (DBP) formed during the chlorination of water containing bromide ions and natural organic matter. As a potential human carcinogen, its detection and quantification are of significant interest in environmental monitoring and toxicology. This guide provides a comprehensive overview of the spectroscopic techniques used for the analysis of this compound, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. Detailed experimental protocols and data interpretation are provided to assist researchers in the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound. Both ¹H and ¹³C NMR provide valuable information about the molecular environment of the nuclei.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by a single resonance for the acidic proton.

| Chemical Shift (δ) | Multiplicity | Assignment | Solvent |

| ~11.5 ppm | Singlet | -COOH | CDCl₃ |

Table 1: ¹H NMR Spectral Data for this compound.[1]

¹³C NMR Spectroscopy

| Atom | Expected Chemical Shift (δ) |

| -C OOH | 165-185 ppm |

| BrCl₂C - | 60-80 ppm |

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound.

Experimental Protocol: NMR Spectroscopy

1.3.1. Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

1.3.2. Instrument Parameters (¹H NMR):

-

Spectrometer: 300 MHz or higher

-

Pulse Sequence: Standard single-pulse sequence

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 8-16

-

Reference: Tetramethylsilane (TMS) at 0 ppm

1.3.3. Instrument Parameters (¹³C NMR):

-

Spectrometer: 75 MHz or higher

-

Pulse Sequence: Proton-decoupled single-pulse sequence

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-10 seconds

-

Number of Scans: 128 or more, depending on sample concentration

-

Reference: Tetramethylsilane (TMS) at 0 ppm

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique for the detection and quantification of this compound, particularly in complex matrices like drinking water. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly employed.

Electron Ionization (EI) Mass Spectrometry

In EI-MS, the this compound molecule undergoes fragmentation. While a complete, publicly available EI mass spectrum with relative intensities is not consistently reported, the major fragmentation pathways have been described.[3] The presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br, ³⁵Cl, ³⁷Cl) will result in characteristic isotopic patterns for the molecular ion and fragment ions.

| m/z | Assignment |

| [M]⁺ | Molecular Ion (very low intensity) |

| [M-COOH]⁺ | Loss of the carboxyl group |

| [M-Br]⁺ | Loss of a bromine atom |

| [M-Cl]⁺ | Loss of a chlorine atom |

| [CHCl₂]⁺ | Dichloromethyl cation |

| [CHBrCl]⁺ | Bromochloromethyl cation |

Table 3: Expected Fragments in the Electron Ionization Mass Spectrum of this compound.[3]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for the quantitative analysis of this compound in aqueous samples due to its high selectivity and sensitivity. Analysis is typically performed in negative ion mode.

| Precursor Ion (m/z) | Product Ion (m/z) |

| 205, 207, 209 | 161, 163, 165 (Loss of CO₂) |

| 205, 207, 209 | 127, 129 (Loss of Br) |

Table 4: Common Precursor and Product Ions for this compound in LC-MS/MS (Negative Ion Mode).[4][5]

Experimental Protocol: LC-MS/MS

2.3.1. Sample Preparation (for water samples):

-

Collect water samples in amber vials.

-

Quench any residual chlorine by adding ammonium chloride (100 mg/L).[4]

-

Fortify samples with an appropriate internal standard (e.g., ¹³C-labeled haloacetic acids).[4]

-

Direct injection of the sample is often possible without further extraction.

2.3.2. Liquid Chromatography Parameters:

-

Column: A reverse-phase C18 column is commonly used.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte.

-

Flow Rate: 0.2-0.5 mL/min.

-

Injection Volume: 5-20 µL.

2.3.3. Mass Spectrometry Parameters:

-

Ionization Mode: Electrospray Ionization (ESI), Negative.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

Ion Source Temperature: 300-400 °C.

-

Nebulizer Gas: Nitrogen.

-

Collision Gas: Argon.

Infrared (IR) Spectroscopy

Infrared spectroscopy is useful for identifying the functional groups present in this compound. The spectrum is dominated by the characteristic absorptions of the carboxylic acid group.

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 2500-3300 | O-H stretch (carboxylic acid dimer) | Strong, Broad |

| 1700-1725 | C=O stretch (carboxylic acid) | Strong, Sharp |

| 1210-1320 | C-O stretch | Medium |

| 920-950 | O-H bend (out-of-plane) | Medium, Broad |

| ~700-800 | C-Cl stretch | Strong |

| ~600-700 | C-Br stretch | Strong |

Table 5: Characteristic Infrared Absorption Frequencies for this compound.

A representative infrared absorption spectrum of this compound has been reported by the National Toxicology Program.[6]

Experimental Protocol: FTIR Spectroscopy

3.1.1. Sample Preparation:

-

KBr Pellet Method: Mix a small amount of finely ground this compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Press the mixture into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

3.1.2. Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the empty sample compartment (or clean ATR crystal) should be collected before analyzing the sample.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy has limited utility for the direct structural elucidation of this compound as the chromophores present (carboxylic acid and carbon-halogen bonds) do not exhibit strong absorption in the standard UV-Vis range (200-800 nm). However, it can be used for the quantitative analysis of haloacetic acids as a class, often in the lower UV region.

| λmax | Molar Absorptivity (ε) | Solvent |

| < 220 nm | Not well-defined | Water |

Table 6: General UV-Vis Absorption Properties for Haloacetic Acids.

Experimental Protocol: UV-Vis Spectroscopy

4.1.1. Sample Preparation:

-

Prepare a series of standard solutions of this compound in a suitable solvent (e.g., ultrapure water or methanol).

-

Prepare the unknown sample in the same solvent.

4.1.2. Instrument Parameters:

-

Spectrophotometer: Double-beam UV-Vis spectrophotometer.

-

Wavelength Range: 190-400 nm.

-

Blank: Use the solvent as the blank.

-

Cuvette: Use a quartz cuvette with a 1 cm path length.

Experimental and Analytical Workflow

The following diagram illustrates a general workflow for the comprehensive spectroscopic analysis of a this compound sample.

References

- 1. tandfonline.com [tandfonline.com]

- 2. BROMOCHLOROACETIC ACID - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. lcms.cz [lcms.cz]

- 5. pragolab.cz [pragolab.cz]

- 6. Figure J-1, [Infrared Absorption Spectrum of this compound]. - NTP Technical Report on the Toxicology Studies of this compound (CASRN 71133-14-7) in F344/N Rats and B6C3F1/N Mice and Toxicology and Carcinogenesis Studies of this compound in F344/NTac Rats and B6C3F1/N Mice (Drinking Water Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to Bromodichloroacetic Acid: Properties, Analysis, and Biological Fate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromodichloroacetic acid (BDCAA) is a halogenated acetic acid with the chemical formula C₂HBrCl₂O₂. It is primarily encountered as a disinfection byproduct (DBP) in drinking water.[1] The formation of BDCAA occurs when water containing natural organic matter and bromide ions is treated with chlorine-based disinfectants.[1] Due to its potential health risks, including being recognized as a possible human carcinogen, understanding the physicochemical properties, analytical methods for its detection, and its biological interactions is of significant importance for water quality management and toxicological research.[2] This guide provides a comprehensive overview of the core technical aspects of this compound.

Physical and Chemical Properties

This compound is a crystalline solid at room temperature.[1] It is a moderately strong acid and, under most biological conditions, will exist as the bromodichloroacetate anion.[1] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂HBrCl₂O₂ | [2][3][4] |

| Molecular Weight | 207.84 g/mol | [2][5] |

| CAS Number | 71133-14-7 | [2][3][4] |

| Melting Point | 69-72 °C | [1][2][3] |

| Boiling Point | 200.7 °C at 760 mmHg | [2][3] |

| Density | 2.254 g/cm³ | [2][3] |

| pKa | 0.05 ± 0.10 (Predicted)[2], ~0.61 (Estimated)[1] | [1][2] |

| Water Solubility | 4.9 x 10³ mg/L at 25°C (Estimated) | [1] |

| Vapor Pressure | 0.134 mmHg at 25°C | [2] |

| Henry's Law Constant | 7.9 x 10⁻⁹ atm-m³/mole at 25°C (Estimated) | [1][6] |